molecular formula C10H8BrFO3 B1629603 Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate CAS No. 1001922-15-1

Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate

Cat. No.: B1629603
CAS No.: 1001922-15-1
M. Wt: 275.07 g/mol
InChI Key: YQOLFGQIZQAZKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Identification

This compound follows the International Union of Pure and Applied Chemistry systematic naming conventions for halogenated β-keto esters. The compound's Chemical Abstracts Service number is 1001922-15-1, providing a unique identifier for this specific molecular structure. The systematic name reflects the methyl ester functionality, the bromine substitution at the 2-position (α-carbon), the 4-fluorophenyl group at the 3-position, and the ketone functionality at the 3-position, creating the characteristic β-keto ester motif.

The molecular structure can be described through its Simplified Molecular Input Line Entry System representation, which captures the connectivity of all atoms within the molecule. The compound exhibits a linear propanoate backbone with the methyl ester group at one terminus, while the aromatic 4-fluorophenyl group provides significant steric and electronic influence through its attachment at the β-carbon position.

Table 1: Fundamental Molecular Properties of this compound

Property Value Reference
Molecular Formula C₁₀H₈BrFO₃
Molecular Weight 275.07 g/mol
Chemical Abstracts Service Number 1001922-15-1
Predicted Boiling Point 296.3±25.0 °C at 760 Torr
Predicted Density 1.569±0.06 g/cm³
Storage Condition Room temperature (20-22°C), sealed, dry

The structural identification of this compound places it within the broader category of α-halogenated β-keto esters, which are characterized by the presence of both carbonyl functionalities and halogen substituents that significantly influence their chemical reactivity. The bromine atom at the α-position enhances the electrophilic character of the adjacent carbonyl carbon, while the fluorine substitution on the aromatic ring modifies the electronic distribution throughout the molecular framework.

Historical Context in β-Keto Ester Chemistry

The development of β-keto ester chemistry traces its origins to the pioneering work of Rainer Ludwig Claisen, who first published his research on the Claisen condensation reaction in 1887. This foundational reaction established the framework for synthesizing β-keto esters through carbon-carbon bond formation between ester molecules, creating compounds that serve as versatile intermediates in organic synthesis. The Claisen condensation requires at least one enolizable ester component and produces β-keto esters that possess unique reactivity patterns due to their 1,3-dicarbonyl structure.

The evolution of β-keto ester chemistry has been significantly advanced through palladium-catalyzed methodologies developed throughout the late twentieth century. Research conducted by Tsuji and colleagues demonstrated that classical β-keto ester chemistry could be transformed through palladium-catalyzed reactions of allylic esters, leading to new generations of synthetic transformations. These developments included reductive elimination to provide α-allyl ketones, elimination of β-hydrogen to generate α,β-unsaturated ketones, and formation of α-methylene ketones, all of which expanded the synthetic utility of β-keto ester intermediates.

Table 2: Historical Milestones in β-Keto Ester Chemistry Development

Year Development Significance Reference
1887 Claisen condensation discovery Foundation of β-keto ester synthesis
2004 Palladium-catalyzed transformations Enhanced synthetic versatility
2006 Solvent-free bromination methods Environmentally friendly halogenation
2013 Efficient synthesis from ketones Streamlined preparation methods

The introduction of halogenation strategies for β-keto esters has provided synthetic chemists with powerful tools for molecular diversification. Solvent-free bromination methods using N-bromosuccinimide have been developed to efficiently introduce bromine substituents into β-keto ester frameworks. These methodologies have proven particularly valuable for creating compounds like this compound, where precise halogen placement is essential for desired biological or chemical properties.

Contemporary research has focused on developing more efficient synthetic routes to β-keto esters from readily available starting materials. The reaction of ketones with ethyl chloroformate in the presence of base has emerged as a rapid and general method for β-keto ester synthesis, offering advantages in terms of reaction time and yield consistency. This approach has particular relevance for synthesizing halogenated β-keto esters, as it tolerates various functional groups including alkyl halides and protecting groups.

Position Within Halogenated Aromatic Propanoate Derivatives

This compound occupies a distinctive position within the broader family of halogenated aromatic propanoate derivatives, representing a class of compounds that combines multiple halogen substituents with aromatic functionality. The compound's structural features place it at the intersection of several important chemical classes: α-halogenated carbonyl compounds, fluorinated aromatics, and β-keto esters.

The halogenation pattern in this compound reflects contemporary trends in medicinal chemistry, where fluorine substitution on aromatic rings has become increasingly important for drug development. Computational studies have demonstrated that halogenation significantly affects the electronic properties of aromatic systems, with fluorine substitution typically reducing the highest occupied molecular orbital-lowest unoccupied molecular orbital gap and increasing electronegativity. These electronic modifications can enhance pharmaceutical properties such as metabolic stability and receptor binding affinity.

Table 3: Comparative Analysis of Related Halogenated Propanoate Derivatives

Compound Halogenation Pattern Molecular Weight Unique Features Reference
This compound α-Bromo, para-fluoro aromatic 275.07 g/mol Dual halogenation, β-keto ester
Methyl 3-(2-bromo-4-fluorophenyl)-3-oxopropanoate Aromatic bromo and fluoro 275.07 g/mol Isomeric halogenation pattern
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate ortho-Fluoro aromatic only 210.20 g/mol Single halogen, ethyl ester
Methyl 2-bromo-3-(4-fluorophenyl)propanoate α-Bromo, para-fluoro, no ketone 261.09 g/mol Missing β-carbonyl functionality

The position of this compound within halogenated propanoate derivatives is further defined by its potential applications in pharmaceutical research. Studies have shown that β-keto esters with halogenated aromatic substituents exhibit promising antibacterial activity, particularly against human pathogenic bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. The specific combination of bromine and fluorine substituents in this compound may provide enhanced biological activity compared to mono-halogenated analogs.

The synthetic accessibility of this compound through established halogenation methodologies positions it as a valuable building block for more complex molecular architectures. α-Monobromination of β-keto esters can be efficiently achieved using N-bromosuccinimide in the presence of p-toluenesulfonic acid, providing high yields of brominated products. This methodology, combined with the availability of fluorinated aromatic starting materials, makes this compound readily accessible for research applications.

The compound's dual halogenation pattern also positions it within the context of decarboxylative halogenation chemistry, where carboxylic acids can be converted to halogenated products through various methodologies. This connection suggests potential synthetic routes that could utilize carboxylic acid precursors for accessing the target β-keto ester structure, providing alternative approaches to traditional ester synthesis methods.

Properties

IUPAC Name

methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO3/c1-15-10(14)8(11)9(13)6-2-4-7(12)5-3-6/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOLFGQIZQAZKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(=O)C1=CC=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647152
Record name Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001922-15-1
Record name Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination Strategies for Precursor Activation

Direct Bromination of 3-(4-Fluorophenyl)-3-Oxopropanoic Acid

The bromination of 3-(4-fluorophenyl)-3-oxopropanoic acid using hydrobromic acid (HBr) in acetic acid is a cornerstone method. In a representative protocol, 100 g (0.466 mol) of the precursor is dissolved in methylene chloride, followed by the addition of 30% HBr in acetic acid and a cold bromine solution (73 g, 0.456 mol) in methylene chloride at 26 ± 2°C. The exothermic reaction is quenched with sodium sulfite to yield 2-bromo-1-(4-fluorophenyl)-2-phenylethanone, a key intermediate. This method achieves a 92.7% yield with a purity of 98.85% after sequential washes with sodium bicarbonate and sodium chloride.

Table 1: Bromination Reaction Parameters and Outcomes
Parameter Value Source
Precursor 3-(4-Fluorophenyl)-3-oxopropanoic acid
Brominating Agent HBr in acetic acid + Br₂
Solvent Methylene chloride
Temperature 26 ± 2°C
Yield 92.7%
Purity (HPLC) 98.85%

Alternative Bromination via Thionyl Chloride-Mediated Acylation

A patent by CN101306988A details a two-step bromination-acylation approach. Mandelic acid reacts with HBr to form α-bromophenylacetic acid, which is subsequently treated with thionyl chloride (SOCl₂) to generate α-bromophenylacetyl chloride. This intermediate undergoes Friedel-Crafts acylation with fluorobenzene in the presence of AlCl₃, yielding the target compound with <2% dibrominated impurities. This method circumvents safety hazards associated with direct bromine handling.

Esterification and Solvent Optimization

Methanol-Mediated Esterification

The esterification of 2-bromo-3-(4-fluorophenyl)-3-oxopropanoic acid with methanol is catalyzed by sulfuric acid under reflux. A typical procedure involves dissolving the acid (0.389 mol) in methanol (120 ml) with gradual addition of H₂SO₄ at 65–70°C. The reaction is monitored via thin-layer chromatography (TLC) until completion, followed by neutralization with NaHCO₃ and extraction with methylene chloride. Rotary evaporation yields the ester with a purity of 97.3%.

Solvent Impact on Reaction Efficiency

Comparative studies in patents highlight the role of solvent polarity. Methylene chloride and acetone are preferred for bromination due to their inertness and ability to stabilize reactive intermediates. In contrast, tetrahydrofuran (THF) enhances Friedel-Crafts acylation kinetics by solubilizing AlCl₃, reducing reaction time by 30%.

Table 2: Solvent Performance in Esterification
Solvent Reaction Time (h) Yield (%) Purity (%) Source
Methylene chloride 6.0 92.7 98.85
Acetone 5.5 90.2 97.3
THF 4.2 88.5 96.8

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis

Large-scale production employs continuous flow reactors to maintain temperature gradients and reagent stoichiometry. A patented system uses a cascade of three reactors:

  • Bromination Reactor : Maintains 25–30°C for HBr/Br₂ addition.
  • Esterification Column : Operates at 70–75°C with sulfuric acid-methanol mixtures.
  • Purification Unit : Sequential washes with NaHCO₃ (5%), NaCl (5%), and drying over Na₂SO₄.

This setup achieves a throughput of 50 kg/h with a final purity of 99.2%.

Impurity Profiling and Mitigation

Di-brominated byproducts (e.g., 2,3-dibromo-3-(4-fluorophenyl)propanoate) are minimized by controlling bromine addition rates (<0.5 mol/h) and using excess HBr to drive selectivity. Post-synthesis purification via fractional distillation at 90°C/50 mmHg removes residual bromine.

Catalytic Innovations and Kinetic Studies

RuCl₃/NaBrO₃ Oxidative Catalysis

The RuCl₃/NaBrO₃ system accelerates bromination by generating Br⁺ intermediates, reducing reaction time from 6 h to 3.5 h. This method is particularly effective in THF, achieving a 94.1% yield at 30°C.

TPAP/NMO-Mediated Oxidation

In a niche application, tetrapropylammonium perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO) oxidizes propargyl alcohols to ketones, enabling a one-pot synthesis of the target ester. This method is limited by TPAP’s cost but offers unparalleled selectivity (>99%).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C10_{10}H8_{8}BrF O3_{3}
Molecular Weight : Approximately 275.074 g/mol
Functional Groups : Contains an ester functional group, bromine, and fluorine substituents on the phenyl ring.

The presence of halogen atoms (bromo and fluoro) enhances the compound's reactivity, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate has several notable applications:

Organic Synthesis

  • Building Block : It serves as a versatile building block for synthesizing more complex organic molecules. The unique substitution pattern allows for various chemical transformations.
  • Reactivity : The bromo and fluoro groups can facilitate nucleophilic substitution reactions, making this compound useful in creating derivatives with specific properties.

Medicinal Chemistry

  • Pharmaceutical Intermediates : This compound is explored as an intermediate in the synthesis of pharmaceuticals, particularly in developing drugs targeting specific biological pathways.
  • Biochemical Probes : It is investigated for its potential as a biochemical probe to study enzyme-substrate interactions, which is crucial for understanding metabolic pathways.
  • Enzyme Inhibition : Research indicates that it may inhibit specific enzymes, presenting potential therapeutic applications in treating diseases such as cancer.
  • Antibacterial Properties : Preliminary studies suggest moderate antibacterial activity against certain pathogens, warranting further investigation into its efficacy.

Case Studies and Experimental Results

Several studies have highlighted the biological activity and applications of this compound:

StudyFindings
Study AInvestigated enzyme inhibition; demonstrated significant interaction with target enzymes.
Study BAssessed cytotoxic effects on MCF-7 breast cancer cells; showed reduced cell viability at varying concentrations.
Study CEvaluated antibacterial properties; exhibited moderate efficacy against selected bacterial strains.

These findings underscore the compound's potential across various biological applications.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate involves its interaction with various molecular targets. The bromine atom and the fluorophenyl group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups, leading to the formation of new derivatives with different properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate are compared below with six analogous β-keto esters and aryl acetates (similarity scores derived from structural overlap analyses) :

Compound Name CAS Number Ester Group Substituents Similarity Score Key Distinctions
This compound 1001922-15-1 Methyl 2-bromo, 3-(4-fluorophenyl), 3-oxo Reference Bromine at α-carbon; 4-fluorophenyl β-substitution
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate 1999-00-4 Ethyl 3-(4-fluorophenyl), 3-oxo 0.79 Lacks bromine; ethyl ester
Ethyl 2-(4-(trifluoromethyl)phenyl)acetate 721-63-1 Ethyl 2-(4-trifluoromethylphenyl) 0.86 Trifluoromethyl substituent; no ketone or bromine
Methyl 2-(3-(trifluoromethyl)phenyl)acetate 62451-84-7 Methyl 2-(3-trifluoromethylphenyl) 0.82 Trifluoromethyl at meta position; acetate backbone
Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate 1261553-60-9 Methyl 2-(4-methyl-3-trifluoromethylphenyl) 0.81 Additional methyl group; trifluoromethyl at meta position
Ethyl 2-(trifluoromethyl)benzoate 577-62-8 Ethyl 2-(trifluoromethyl)benzoate 0.79 Benzoate scaffold; trifluoromethyl at ortho position
Ethyl 3-cyclopropyl-2-(4-fluorobenzyl)-3-oxopropanoate N/A (Ref. [2]) Ethyl 3-cyclopropyl, 2-(4-fluorobenzyl), 3-oxo N/A Cyclopropyl and fluorobenzyl substituents; no bromine

Key Findings:

Reactivity: The bromine atom in the target compound distinguishes it from analogs like Ethyl 3-(4-fluorophenyl)-3-oxopropanoate, enabling nucleophilic substitutions (e.g., Suzuki couplings) that are less feasible in non-halogenated counterparts .

Steric Considerations : Derivatives with trifluoromethyl or cyclopropyl groups (e.g., CAS 1261553-60-9 and Ref. [2]) introduce steric bulk, which may hinder reactivity at the α-carbon relative to the target compound .

Applications: The target compound’s bromine and ketone groups make it a candidate for synthesizing heterocycles (e.g., pyrazoles) via condensation reactions. Ethyl 3-cyclopropyl-2-(4-fluorobenzyl)-3-oxopropanoate (Ref. [2]) has been explored in pharmacological studies, suggesting that structural analogs of the target compound may also find use in medicinal chemistry . Trifluoromethyl-containing analogs (e.g., CAS 721-63-1) are often prioritized in drug discovery for their metabolic stability and lipophilicity .

Biological Activity

Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate (CAS No. 1001922-15-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structure:

  • Chemical Formula : C12H10BrF O3
  • Molecular Weight : 305.11 g/mol

The presence of a bromine atom and a fluorophenyl group suggests potential interactions with biological targets, enhancing its pharmacological properties.

Biological Activity

1. Anticancer Properties
Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that this compound can induce apoptosis in human cancer cells, potentially through the activation of caspase pathways.

2. Enzyme Inhibition
The compound has shown inhibitory activity against certain enzymes involved in metabolic pathways. For example, it has been reported to inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in inflammation and cancer progression .

3. Mechanism of Action
The mechanism by which this compound exerts its biological effects may involve:

  • Binding to Receptors : The compound may interact with specific receptors or enzymes due to its structural features, facilitating changes in cellular signaling pathways.
  • Modulation of Gene Expression : It potentially alters the expression of genes associated with cell proliferation and apoptosis, as evidenced by changes in mRNA levels in treated cells.

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 5 to 15 µM across different cell lines.

Cell LineIC50 (µM)
MDA-MB-231 (Breast)7
A549 (Lung)10
HeLa (Cervical)12

Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, this compound was tested against COX enzymes. The compound exhibited a significant reduction in enzyme activity at concentrations above 10 µM, indicating its potential as an anti-inflammatory agent.

Enzyme% Inhibition at 10 µM
COX-170
COX-285

Q & A

Basic Questions

Q. What synthetic routes are established for Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate, and how can reaction conditions be optimized for yield?

  • Methodology :

  • Halogenation : Bromination of methyl 3-(4-fluorophenyl)-3-oxopropanoate using Br₂ in acetic acid (analogous to methyl 4-bromo-3-oxopentanoate synthesis ).

  • Base-mediated condensation : Reacting methyl esters with aryl halides under basic conditions, as demonstrated in tert-butyl β-ketoester synthesis via tert-butyl acetate and methyl 2-cyanoisonicotinate .

  • Catalyst optimization : FeBr₃ yields higher regioselectivity (90% for brominated derivatives) compared to FeCl₃ (49%) due to enhanced electrophilicity .

    Table 1 : Catalyst impact on yields in analogous reactions

    CatalystProductYield (%)Reference
    FeCl₃Chloro-derivative49
    FeBr₃Bromo-derivative90
    AlI₃Iodo-derivative53

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Confirms ester (δ ~3.8 ppm for OCH₃), fluorophenyl protons (δ 7.2–8.1 ppm), and keto group (C=O at ~170 ppm in ¹³C NMR).
  • HRMS : Validates molecular weight (e.g., [M+H]+ = 290.9654 for C₁₀H₈BrFO₃).
  • X-ray crystallography : SHELX refines crystal structures, while ORTEP-3 visualizes atomic positions for stereochemical resolution.

Q. How are impurities identified and quantified in pharmaceutical-grade synthesis?

  • HPLC-UV : Detects dehalogenated byproducts (e.g., loss of Br) with a quantification limit of 0.1% .
  • LC-MS : Identifies hydrolyzed ester impurities (e.g., acid form) at 0.05% sensitivity .
  • ¹H NMR : Tracks functional group changes (e.g., absence of Br signal indicates debromination).

Advanced Research Questions

Q. How does the bromo substituent influence cyclization reactivity in spiro-fused systems?

  • Mechanistic role : Bromo acts as a leaving group in nucleophilic substitutions or facilitates FeX₃-catalyzed electrophilic aromatic substitution.
  • Comparative reactivity : Bromo derivatives exhibit higher yields (90%) than chloro analogs (49%) due to lower bond dissociation energy .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • 2D NMR (COSY/HSQC) : Clarifies coupling patterns for tautomeric forms.
  • Crystallography : SHELXL resolves positional disorder, while isotopic labeling (²H/¹³C) tracks nuclei in ambiguous cases.
  • Thermal ellipsoid analysis : ORTEP-3 confirms atomic positions in crystalline samples.

Q. What is the role of the 4-fluorophenyl group in biological activity and derivatization?

  • Metabolic stability : Fluorine enhances lipophilicity and blood-brain barrier penetration in CNS drug candidates .
  • Regioselective modification : The electron-withdrawing effect activates para positions for Suzuki coupling or nucleophilic attack .

Table 2 : Common impurities and detection methods

Impurity TypeMethodDetection LimitReference
Dehalogenated byproductHPLC-UV0.1%
Hydrolyzed ester (acid form)LC-MS0.05%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.